molecular formula C14H14F3N5O2 B2358379 6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309750-10-3

6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2358379
CAS No.: 2309750-10-3
M. Wt: 341.294
InChI Key: ISGZNTVHODMRIC-UHFFFAOYSA-N
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Description

6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of trifluoromethyl and pyridinyl groups further enhances its chemical properties, making it a valuable candidate for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with pyrimidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development, as it can potentially improve the pharmacokinetic properties of therapeutic agents .

Properties

IUPAC Name

6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O2/c15-14(16,17)9-1-2-10(18-8-9)21-3-5-22(6-4-21)11-7-12(23)20-13(24)19-11/h1-2,7-8H,3-6H2,(H2,19,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGZNTVHODMRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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